Isopropyl 4-(trifluoromethyl)benzoate
Overview
Description
Isopropyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with isopropanol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-(trifluoromethyl)benzoic acid+isopropanolacid catalystisopropyl 4-(trifluoromethyl)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of isopropyl 4-(trifluoromethyl)benzoate depends on its specific application. In pharmaceutical research, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, thereby improving their bioavailability and efficacy. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Isopropyl 4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 4-(trifluoromethyl)benzyl alcohol
Uniqueness: The isopropyl ester group in this compound provides distinct physicochemical properties, such as increased steric hindrance and altered solubility, compared to its ethyl and methyl counterparts. These differences can influence the compound’s reactivity and suitability for specific applications.
Biological Activity
Isopropyl 4-(trifluoromethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, mechanisms of action, and potential clinical applications.
This compound is an aromatic ester derived from 4-(trifluoromethyl)benzoic acid. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes and exert its effects inside cells.
Antibacterial Properties
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antibacterial activity. For instance, salicylanilide derivatives with a 4-(trifluoromethyl)benzoate moiety showed notable effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L against different mycobacterial strains, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (μmol/L) |
---|---|---|
This compound | M. tuberculosis | 1 |
This compound | M. avium | 32 |
Salicylanilide derivative | M. kansasii | 1 |
The studies indicate that these compounds do not share cross-resistance with conventional antibiotics, making them promising candidates for further development against drug-resistant infections .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. The compound was effective against specific fungal strains, particularly molds, with MICs starting at concentrations as low as 0.49 μmol/L . This suggests a broad spectrum of antimicrobial activity that could be harnessed in clinical settings.
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the increased lipophilicity due to the trifluoromethyl group enhances membrane permeability, allowing the compound to disrupt cellular functions in bacteria and fungi .
Case Studies and Clinical Implications
A notable case study examined the efficacy of this compound derivatives in treating infections caused by resistant strains of bacteria. In vitro tests indicated that these compounds could potentially serve as alternatives to existing antibiotics, especially in cases where traditional treatments fail due to resistance .
Properties
IUPAC Name |
propan-2-yl 4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMAPFVXQQXASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344816 | |
Record name | propan-2-yl 4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444993-17-3 | |
Record name | propan-2-yl 4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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